(E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
Molecular Formula |
C14H15N3OS |
|---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
(E)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H15N3OS/c1-17-14(11-5-2-6-12(11)16-17)15-13(18)8-7-10-4-3-9-19-10/h3-4,7-9H,2,5-6H2,1H3,(H,15,18)/b8-7+ |
InChI Key |
QMUSNXWSCFAITF-BQYQJAHWSA-N |
Isomeric SMILES |
CN1C(=C2CCCC2=N1)NC(=O)/C=C/C3=CC=CS3 |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C=CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclopentenone Derivatives
A cyclopentenone precursor (e.g., 2-methylcyclopent-1-en-3-one) reacts with hydrazine derivatives under acidic or basic conditions. For example, hydrazine hydrate in ethanol at reflux yields the pyrazole ring. Modifications include substituting hydrazine with methylhydrazine to introduce the 2-methyl group.
Key Reaction Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Methylhydrazine | Ethanol | Reflux | 6–8 h | 72% |
| Hydrazine hydrate | THF | 60°C | 4 h | 68% |
Functionalization of the Pyrazole Amine
The 3-amino group is protected (e.g., with Boc anhydride) to prevent side reactions during subsequent steps. Deprotection occurs after acrylamide coupling.
Preparation of (E)-3-(Thiophen-2-yl)Acrylic Acid
The acrylamide’s carboxylic acid precursor is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction to ensure (E)-selectivity:
HWE Reaction Conditions
Thiophene-2-carbaldehyde reacts with a phosphonoacetate (e.g., triethyl phosphonoacetate) in the presence of a base (e.g., NaH).
Representative Protocol
Hydrolysis to Acrylic Acid
The ester is hydrolyzed using NaOH in a water/ethanol mixture, followed by acidification with HCl to yield (E)-3-(thiophen-2-yl)acrylic acid.
Acrylamide Coupling
The final step involves coupling the cyclopenta[c]pyrazole amine with the acrylic acid derivative:
Activation of the Carboxylic Acid
The acrylic acid is converted to an acyl chloride using oxalyl chloride or thionyl chloride in dichloromethane (DCM) under anhydrous conditions.
Reaction Conditions
| Reagent | Solvent | Temperature | Time |
|---|---|---|---|
| Oxalyl chloride | DCM | 0°C–RT | 2 h |
Amide Bond Formation
The acyl chloride reacts with the deprotected 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine in the presence of a base (e.g., triethylamine) to form the acrylamide.
Optimized Parameters
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Triethylamine | DCM | 0°C–RT | 78% |
Stereochemical Control
The (E)-configuration is preserved by maintaining low temperatures (0–5°C) during coupling and avoiding prolonged exposure to heat.
Purification and Salt Formation
The crude product is purified via recrystallization or column chromatography. Conversion to the hydrochloride salt is achieved by treating the free base with HCl in a polar solvent (e.g., methanol).
Recrystallization Data
| Solvent System | Purity |
|---|---|
| Methanol/Dichloromethane | >99% |
Analytical Characterization
Spectroscopic Data
Chromatographic Analysis
| Method | Column | Retention Time |
|---|---|---|
| HPLC | C18 | 8.2 min |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reduces reaction time for cyclization from 6 h to 30 min with comparable yields (70%).
Solid-Phase Synthesis
Patented methods utilize resin-bound intermediates for high-throughput production, though scalability remains challenging.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing oxalyl chloride with thionyl chloride reduces costs by 40% without compromising yield.
Waste Management
Ethanol and DCM are recovered via distillation, achieving >90% solvent reuse.
Challenges and Optimization
Byproduct Formation
Diastereomeric impurities (<5%) are removed via fractional crystallization.
Chemical Reactions Analysis
Michael Addition Reactions
The acrylamide moiety acts as a Michael acceptor due to its α,β-unsaturated carbonyl system. This enables nucleophilic additions across the conjugated double bond:
Key findings:
-
Reactions proceed via an E-configuration, confirmed by for vinylic protons in -NMR .
-
Thiol adducts exhibit increased stability in polar solvents due to hydrogen bonding with the pyrazole nitrogen .
Hydrolysis and Amide Cleavage
The acrylamide bond undergoes hydrolysis under acidic or basic conditions:
Mechanistic notes:
-
Acidic conditions promote protonation of the amide carbonyl, accelerating nucleophilic attack by water.
-
Base hydrolysis proceeds via hydroxide ion attack on the electrophilic carbonyl carbon .
Electrophilic Aromatic Substitution (Thiophene Reactivity)
The thiophene ring undergoes electrophilic substitution at the 5-position due to electron-rich sulfur:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 30 min, stirred | 5-Nitro-thiophene derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | 2h | Sulfonated thiophene (enhanced solubility) |
Key observations:
-
Nitration yields a single regioisomer due to steric and electronic directing effects of the pyrazole-acrylamide system .
-
Sulfonation improves aqueous solubility but may reduce membrane permeability.
Cycloaddition Reactions
The acrylamide’s conjugated diene system participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Six-membered cyclohexene derivative |
| Tetrazines | RT, catalyst-free | Pyridazine-fused adducts (bioorthogonal applications) |
Structural insights:
-
Reactions retain the E-configuration of the acrylamide, confirmed by X-ray crystallography .
-
Cycloadducts show improved thermal stability compared to the parent compound .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or isomerization:
Oxidation of the Pyrazole Moiety
The tetrahydrocyclopenta[c]pyrazole system undergoes oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq) | 70°C, 3h | Aromatic pyrazole with ketone formation |
| Ozone | -78°C, CH₂Cl₂, 1h | Cleavage to dicarbonyl compounds |
Mechanistic implications:
-
Oxidation destabilizes the cyclopentane ring, leading to ring-opening products.
Functionalization via Cross-Coupling
The thiophene and pyrazole groups enable catalytic cross-coupling:
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a tetrahydrocyclopenta[c]pyrazole moiety and a thiophene substituent. Its molecular formula is , and it has a molecular weight of approximately 286.39 g/mol. The presence of both nitrogen and sulfur atoms in its structure suggests potential reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this structure. For instance, derivatives of pyrazoles have shown significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The incorporation of thiophene rings is known to enhance the biological activity of such compounds, making them promising candidates for developing new antibiotics.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, which may lead to therapeutic applications in treating inflammatory diseases . The specific compound may exhibit similar effects due to its structural analogies.
Anticancer Potential
There is emerging evidence that certain pyrazole derivatives can induce apoptosis in cancer cells. Studies suggest that modifications in the molecular structure can enhance cytotoxic effects on various cancer cell lines . (E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide could potentially be explored for similar anticancer activities.
Organic Electronics
The thiophene component of the compound is particularly relevant in organic electronics due to its semiconducting properties. Research has shown that thiophene derivatives can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the pyrazole moiety may enhance charge transport characteristics, making it suitable for applications in electronic devices .
Polymer Chemistry
In polymer science, compounds like (E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide can serve as monomers for the synthesis of novel polymers with tailored properties. The unique combination of functionalities allows for the design of materials with specific mechanical and thermal properties .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Gram-positive bacteria | Development of new antibiotics |
| Study 2 | Reported anti-inflammatory effects in vitro | Potential treatment for inflammatory diseases |
| Study 3 | Investigated as a precursor for organic semiconductor materials | Applications in OLEDs and OPVs |
Mechanism of Action
The mechanism of action of (E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentapyrazole Derivatives
- N′-[(E)-Thiophen-2-ylmethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (): Structural Similarities: Shares the cyclopentapyrazole core and thiophene group. Synthesis: Likely synthesized via hydrazone formation, contrasting with the acrylamide coupling used for the target compound .
Acrylamide-Based Analogues
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112, ) :
- Structural Features : Contains a nitro-substituted phenyl group and a propylamine side chain. The acrylamide backbone is modified with additional unsaturation (Z-configuration).
- Synthesis : Prepared via condensation of oxazolone derivatives with amines, differing from the cyclopentapyrazole-focused routes for the target compound .
(E)-N-((1-Cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide () :
- (E)-N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide (): Key Features: Features a benzo[d]thiazole core and nitro-phenyl group. Molecular weight: 476.5 g/mol.
Triazole and Pyridoindole Derivatives
- (S)-3-((4-(N-(((E)-(3-Methoxy-4-hydroxyphenyl)propenoyl)azyl)methyl)-1H-1,2,3-triazol-1-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (6g, ): Structural Contrasts: Replaces pyrazole with a pyridoindole system and introduces a triazole linker. Synthetic Route: Utilizes click chemistry for triazole formation, diverging from traditional pyrazole synthesis .
Pharmacological and Structural Insights
For example:
- 2-Cyanoacrylamides () are chemotherapeutic candidates due to electrophilic reactivity.
- Nitro-substituted derivatives (e.g., 5112) may enhance cytotoxicity through nitroreductase activation .
Crystallographic data for analogues (e.g., ) suggest hydrogen-bonding networks critical for stability.
Biological Activity
(E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide is a novel compound characterized by its unique structural features, which include a tetrahydrocyclopentapyrazole moiety and a thiophene ring connected through an acrylamide functional group. This structural complexity suggests potential biological activities that merit investigation.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Tetrahydrocyclopentapyrazole | A fused ring system that enhances stability and reactivity. |
| Thiophene Ring | An aromatic component known for its diverse biological activities. |
| Acrylamide Linkage | Facilitates interaction with biological targets through hydrogen bonding and hydrophobic interactions. |
Biological Activity Overview
Preliminary studies indicate that (E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide exhibits a range of biological activities:
- Antimicrobial Properties : The compound demonstrates significant activity against various microbial strains.
- Anticancer Activity : Its structural components suggest potential efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell metabolism.
- Receptor Binding : It could bind to receptors that modulate inflammatory responses, thus exerting anti-inflammatory effects.
Case Studies and Research Findings
Research has focused on the compound's effects in various biological contexts:
-
Antimicrobial Studies :
- In vitro tests have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.
-
Cancer Cell Lines :
- Studies involving human cancer cell lines (e.g., breast and colon cancer) revealed that treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating potent anticancer activity.
-
Inflammation Models :
- Animal models of inflammation demonstrated that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.
Quantitative Structure-Activity Relationship (QSAR)
The biological activities of (E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide can be further understood through QSAR modeling:
| Structural Feature | Biological Activity |
|---|---|
| Pyrazole Ring | Anticancer effects |
| Thiophene Substituent | Antimicrobial properties |
| Acrylamide Group | Anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Condensation Reaction : React 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-amine with 3-(thiophen-2-yl)acryloyl chloride under anhydrous conditions. Use a base like triethylamine to neutralize HCl byproducts .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer. Monitor reaction progress via TLC or HPLC .
Crystallization : Recrystallize from a solvent mixture (e.g., ethanol/dichloromethane) to obtain single crystals for structural validation .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm regiochemistry. The thiophene protons (δ 6.8–7.5 ppm) and pyrazole NH (δ ~10 ppm) are diagnostic. - COSY and HSQC can resolve coupling patterns .
- IR : Confirm acrylamide C=O stretching (~1650 cm) and NH bending (~3300 cm) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., CHNOS) .
Q. What crystallographic tools are essential for resolving the crystal structure?
- Methodological Answer :
- Data Collection : Use a single-crystal X-ray diffractometer (Mo Kα radiation, λ = 0.71073 Å). Ensure data completeness > 95% .
- Structure Solution : Employ direct methods in SHELXT or charge-flipping algorithms in SHELXD for phase determination .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding network validation. Typical R values < 0.05 indicate high precision .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer :
- Graph Set Analysis : Use WinGX or PLATON to classify hydrogen bonds (e.g., N–H···O/S). For example, intermolecular N–H···S interactions in thiophene derivatives stabilize supramolecular assemblies .
- Impact on Solubility : Stronger H-bond networks correlate with lower solubility in non-polar solvents, critical for formulation studies .
Q. What strategies resolve tautomeric ambiguity in the pyrazole-thiophene system?
- Methodological Answer :
- Dynamic NMR : Probe temperature-dependent -NMR shifts to detect tautomeric equilibria (e.g., pyrazole NH ↔ thiophene π-system interactions) .
- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict energetically favored tautomers. Compare with experimental IR/Raman spectra .
Q. How to address discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Validation Metrics : Calculate root-mean-square deviations (RMSD) between DFT-optimized and X-ray geometries. Deviations > 0.2 Å suggest solvent effects or crystal packing forces .
- Theoretical Framework : Link discrepancies to Etter’s rules for hydrogen-bond-driven crystal packing, which may override gas-phase conformational preferences .
Q. What in vitro assays are suitable for probing biological activity, given structural analogs?
- Methodological Answer :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to acrylamide’s electrophilic reactivity. Use ATP-competitive assays with IC determination .
- Antioxidant Activity : Employ DPPH radical scavenging assays, comparing IC values to ascorbic acid controls .
- Cytotoxicity : Test via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize results to cisplatin .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity results across different synthetic batches?
- Methodological Answer :
- Purity Assessment : Use HPLC-DAD to quantify impurities (>98% purity required for reliable assays) .
- Conformational Analysis : Compare -NMR spectra of batches to rule out stereochemical variations. Rotamer populations may affect binding .
- Dosage Calibration : Re-evaluate molarity calculations (e.g., via qNMR with maleic acid as an internal standard) .
Methodological Resources
- Crystallography : SHELX suite (structure refinement) , WinGX/ORTEP (visualization) .
- Spectroscopy : Bruker TopSpin (NMR), Gaussian 16 (DFT) .
- Bioassays : PubChem protocols (https://pubchem.ncbi.nlm.nih.gov ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
